molecular formula C19H20FN3O5S B10985944 Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10985944
M. Wt: 421.4 g/mol
InChI Key: DQQJMDYHWGWMGC-UHFFFAOYSA-N
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Description

Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is unique due to the combination of its functional groups and the presence of the piperazine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.

Biological Activity

Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure includes:

  • Benzoate moiety
  • Piperazine ring
  • Sulfonyl group

These features suggest a diverse range of biological interactions, particularly with neurotransmitter receptors, which are crucial in neuropharmacology. The molecular formula is C19H23FN2O4S, with a molecular weight of approximately 397.46 g/mol .

Neuropharmacological Activity

The piperazine ring is known for its interaction with various neurotransmitter systems, making this compound a candidate for treating neurological disorders such as anxiety and depression. Similar compounds have shown efficacy in modulating serotonin and dopamine receptors, suggesting that this compound may exhibit comparable effects.

Antibacterial Activity

Research indicates that compounds with sulfonamide functionalities often possess antibacterial properties. The sulfonyl group in this compound may enhance its solubility and bioavailability, increasing its effectiveness against bacterial strains. Preliminary studies suggest moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease and other cognitive disorders. In vitro studies have demonstrated promising IC50 values for related piperazine derivatives, indicating potential efficacy in enzyme inhibition .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following mechanisms have been proposed:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially alleviating symptoms of anxiety and depression.
  • Antibacterial Mechanism : The sulfonamide group may disrupt bacterial metabolic processes, leading to cell death.
  • Enzyme Inhibition : By binding to AChE, the compound could prevent the breakdown of acetylcholine, enhancing cholinergic signaling in the brain.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoateContains nitrophenyl instead of fluorophenylDifferent electronic properties due to nitro group
Methyl 4-(4-benzoylpiperazin-1-yl)-3-(phenoxy)benzoateLacks sulfonamide groupFocus on benzoyl rather than sulfonamide functionality
Methyl 2-(2-(piperidin-1-carbonyl)phenoxy)-3-methylbenzoatePiperidine ring instead of piperazineVariation in ring structure affects biological activity

This table highlights how structural variations can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds bearing piperazine and sulfonamide groups. For instance:

  • A study synthesized several piperazine derivatives and assessed their antibacterial and enzyme inhibitory activities, revealing that some derivatives exhibited strong AChE inhibition with IC50 values as low as 0.63 μM .
  • Another study highlighted the importance of the sulfonamide moiety in enhancing pharmacological behavior related to various therapeutic areas including cancer chemotherapy and hypoglycemic activity .

Properties

Molecular Formula

C19H20FN3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 4-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C19H20FN3O5S/c1-28-18(24)14-2-6-16(7-3-14)21-19(25)22-10-12-23(13-11-22)29(26,27)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

DQQJMDYHWGWMGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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